Vinyl bromoacetate
Overview
Description
Vinyl bromoacetate is an organic compound with the chemical formula C₄H₅BrO₂. It is a colorless liquid known for its high reactivity and pungent odor. This compound is primarily used as a reagent in organic synthesis and has found applications in various research fields due to its versatile nature.
Scientific Research Applications
Vinyl bromoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
Safety and Hazards
When handling Vinyl bromoacetate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl bromoacetate can be synthesized through the bromination of vinyl acetate. The process involves the reaction of vinyl acetate with bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors. The process involves the continuous addition of bromine to a solution of vinyl acetate, followed by purification steps to remove any impurities. The final product is then distilled to achieve the desired concentration and purity .
Chemical Reactions Analysis
Types of Reactions: Vinyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with alkenes and alkynes, forming dibromo compounds.
Polymerization Reactions: this compound can be polymerized to form polythis compound, which has applications in material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used under mild conditions to achieve the desired addition products.
Major Products Formed:
Dibromo Compounds: Formed through addition reactions with alkenes and alkynes.
Substituted Acetates: Formed through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of vinyl bromoacetate involves its high reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can form reactive intermediates that further react with other molecules, leading to the formation of desired products .
Comparison with Similar Compounds
Vinyl Acetate: Similar in structure but lacks the bromine atom, making it less reactive.
Vinyl Chloride: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Vinyl Sulfonate: Used as a green alternative in certain reactions, offering different environmental benefits.
Uniqueness: Vinyl bromoacetate’s uniqueness lies in its high reactivity due to the presence of the bromine atom. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .
Properties
IUPAC Name |
ethenyl 2-bromoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHSFZILGOAJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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